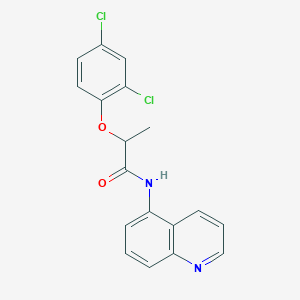
2-(2,4-dichlorophenoxy)-N-quinolin-5-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-quinolin-5-ylpropanamide, also known as quinoclamine, is a synthetic compound that is widely used in scientific research. This compound belongs to the family of quinoline derivatives and has been shown to possess a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Quinoclamine has been used in a variety of scientific research applications. One of the main applications is in the study of cancer. Quinoclamine has been shown to have anti-cancer properties and has been used to inhibit the growth of various cancer cell lines. It has also been used in the study of Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, 2-(2,4-dichlorophenoxy)-N-quinolin-5-ylpropanamide has been used in the study of diabetes, as it has been shown to have anti-diabetic properties.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-quinolin-5-ylpropanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes. Specifically, it has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and differentiation.
Biochemical and Physiological Effects
Quinoclamine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, it has been shown to have neuroprotective effects, improve insulin sensitivity, and reduce blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2,4-dichlorophenoxy)-N-quinolin-5-ylpropanamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, this compound has been shown to have a range of biochemical and physiological effects, which makes it a useful tool for studying various diseases and cellular processes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments using this compound.
Direcciones Futuras
There are several future directions for research involving 2-(2,4-dichlorophenoxy)-N-quinolin-5-ylpropanamide. One direction is to further study its anti-cancer properties and investigate its potential use as a cancer treatment. Another direction is to study its neuroprotective effects and investigate its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Métodos De Síntesis
Quinoclamine can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dichlorophenol with potassium hydroxide to form 2,4-dichlorophenoxide. This intermediate is then reacted with 2-chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetamide. The final step involves the reaction of 2-(2,4-dichlorophenoxy)acetamide with quinoline-5-carboxylic acid to form 2-(2,4-dichlorophenoxy)-N-quinolin-5-ylpropanamide.
Propiedades
Fórmula molecular |
C18H14Cl2N2O2 |
|---|---|
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-quinolin-5-ylpropanamide |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-11(24-17-8-7-12(19)10-14(17)20)18(23)22-16-6-2-5-15-13(16)4-3-9-21-15/h2-11H,1H3,(H,22,23) |
Clave InChI |
KCJSMJQISLHASS-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC2=C1C=CC=N2)OC3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CC(C(=O)NC1=CC=CC2=C1C=CC=N2)OC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278186.png)
![N-[3-({(2E)-3-[5-(3-chloro-4-methylphenyl)-2-furyl]prop-2-enoyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B278188.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide](/img/structure/B278189.png)



![2-(1-adamantyl)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278200.png)
![2-(2,4-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278202.png)

![N-({3-chloro-4-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B278206.png)
![N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2,6-dimethoxybenzamide](/img/structure/B278208.png)
![3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278209.png)
![N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B278210.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B278213.png)